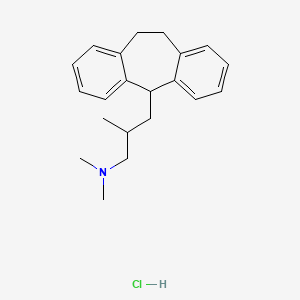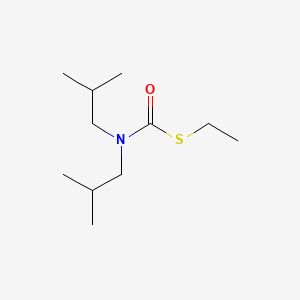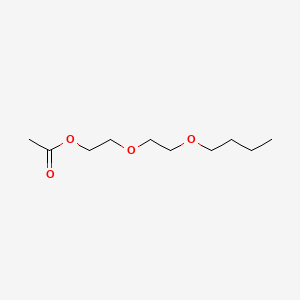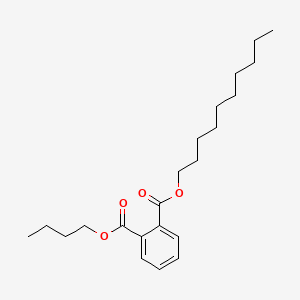![molecular formula C17H8FNO3 B1668183 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione CAS No. 192718-06-2](/img/structure/B1668183.png)
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
概要
説明
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a chemical compound with the molecular formula C17H8FNO3 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione involves the reaction of 2-amino-3-chloro-1,4-dihydro-1,4-dioxo-naphthalene with 4-fluorobenzoic acid chloride . The reaction is carried out in nitrobenzene, with concentrated sulfuric acid added after 10 minutes of reflux . The product is obtained as a yellow precipitate, which is filtered, washed with ether, and purified on a flash column .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione consists of a naphtho[2,3-d]oxazole ring system substituted at the 2-position with a 4-fluorophenyl group . The InChI code for this compound is 1S/C17H8FNO3/c18-10-7-5-9 (6-8-10)17-19-13-14 (20)11-3-1-2-4-12 (11)15 (21)16 (13)22-17/h1-8H .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has a molecular weight of 293.25 . It is a pale-yellow to yellow-brown solid . The compound is sealed in dry, room temperature conditions for storage .科学的研究の応用
Application in Cancer Treatment
Specific Scientific Field
The specific scientific field for this application is Oncology , specifically the treatment of liver cancer .
2. Comprehensive and Detailed Summary of the Application C527 is a selective USP1 inhibitor (USP1i), which can regulate protein ubiquitination to effectively inhibit the proliferation of cancer cells . However, its clinical application is hindered due to poor water solubility and lack of tumor targeting .
3. Detailed Description of the Methods of Application or Experimental Procedures A glutathione (GSH) sensitive amphiphilic polymer (poly (2-HD-co-HPMDA)-mPEG, PHHM) with disulfide bonds in the main chain was designed to encapsulate the USP1i as well as platinum (IV) prodrug (Pt (IV)-C12), resulting in the formation of composite nanoparticles, i.e., NP-Pt-USP1i . NP-Pt-USP1i can inhibit the DNA damage repair by targeting USP1 by the encapsulated USP1i, which ultimately increases the sensitivity of tumor cells to cisplatin and enhances the anti-cancer efficacy of cisplatin .
4. Thorough Summary of the Results or Outcomes Obtained An intraperitoneal tumor mice model and a patient-derived xenograft (PDX) of liver cancer mice model were established to prove that NP-Pt-USP1i could effectively inhibit the tumor growth . This work further validated the possibility of therapeutically target USP1 by USP1i in combination with DNA damaging alkylating agents, which could become a promising cancer treatment modality in the future .
Safety And Hazards
特性
IUPAC Name |
2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJDFEYQOPCCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | |
CAS RN |
192718-06-2 | |
| Record name | 192718-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

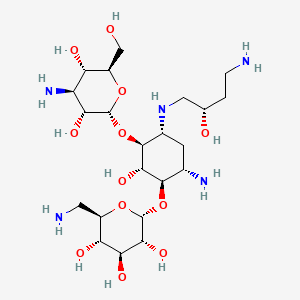
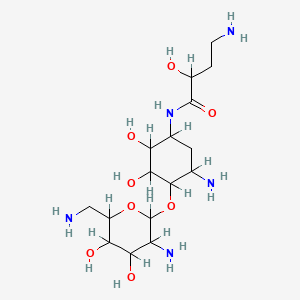
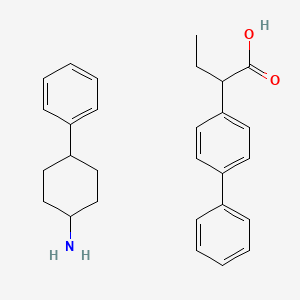
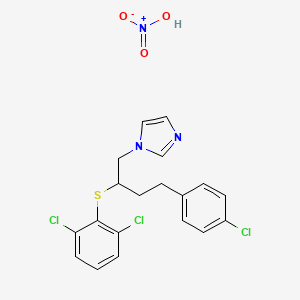
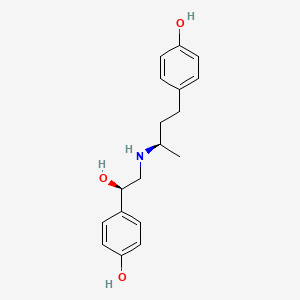
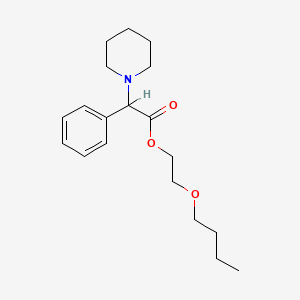
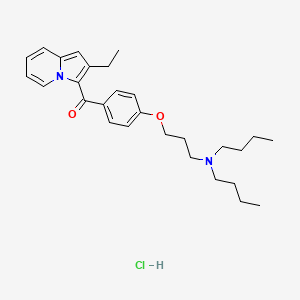
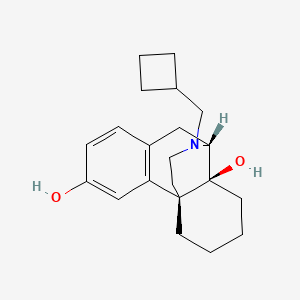
![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
